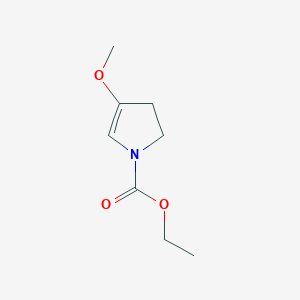

Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride, is a complex molecule that appears to be related to a class of compounds that have been identified in various studies. While the specific compound is not directly mentioned in the provided papers, the structure and properties can be inferred from similar compounds that have been analyzed.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of (2-ethoxyethoxy)acetic acid was achieved using gas chromatography/mass spectrometry/computer system, indicating a sophisticated approach to identifying and synthesizing such compounds . Similarly, the synthesis of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid involved starting from the azlactone of 5-chlorovanillin, followed by confirmation through X-ray crystallography and nuclear magnetic resonance methods . These methods suggest that the synthesis of the compound would also require advanced techniques and careful analysis to ensure the correct structure.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and NMR. For example, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed to have a trans extended side acid side chain conformation . This level of detail in structural analysis is critical for understanding the molecular interactions and potential biological activity of the compound.

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied to some extent. The paper on 2-(2-chloro-ethoxy)-acetate describes the preparation of related acetates and their subsequent reactions, including base-catalyzed hydrolysis and acid-catalyzed hydrolysis, leading to different products . These reactions are characterized using IR, 1H NMR, and elemental analysis, with MS used to confirm some of the compounds . This suggests that the compound may also undergo various chemical reactions that could be studied using similar analytical techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not directly detailed in the provided papers. However, based on the analytical techniques used, such as IR and NMR, it can be inferred that these compounds exhibit specific spectral values that can be used to deduce certain properties like molecular weight, functional groups, and chemical stability . The solubility, melting point, and other physical properties would likely need to be determined experimentally for the specific compound .

Aplicaciones Científicas De Investigación

Applications in Wastewater Treatment

Acetic acid derivatives, including specific chlorophenyl compounds, are significant in the context of wastewater treatment, especially from the pesticide industry. Studies have shown that biological processes and granular activated carbon can remove up to 80-90% of such toxic pollutants from wastewater, emphasizing the efficiency of these treatments for creating high-quality effluent. The pesticide production wastewater, containing various compounds, can significantly benefit from these treatment methods, highlighting their practical applicability and importance in reducing environmental pollution (Goodwin et al., 2018).

Role in Industrial Processes

Research on acetic acid and its derivatives extends into industrial applications, such as in acidizing operations for carbonate and sandstone formations in oil and gas operations. Organic acids, including acetic acid, are used to avoid the issues associated with hydrochloric acid, such as high corrosion rates and lack of penetration. These organic acids demonstrate efficiency in formation damage removal and dissolution, highlighting their critical role in enhancing oil and gas recovery processes while reducing environmental impacts (Alhamad et al., 2020).

Environmental and Health Considerations

The environmental behavior and health implications of chlorophenols and related compounds, which are structurally similar to the chemical , have been extensively studied. These compounds are associated with various risks, including toxicity and the potential for contributing to non-Hodgkin's lymphomas under certain exposures. The research underscores the necessity of understanding the environmental pathways and health impacts of such chemicals to inform safety regulations and protective measures (Kelly & Guidotti, 1989).

Propiedades

IUPAC Name |

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O4.2ClH/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-15-29-16-17-30-18-22(27)28;;/h1-9,23H,10-18H2,(H,27,28);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLSILIWIOEGTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004016 |

Source

|

| Record name | [2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride | |

CAS RN |

83881-56-5 |

Source

|

| Record name | Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)

![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)

![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)

![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)